molecular formula C16H15NO5 B2762890 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-76-6

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B2762890
CAS No.: 329222-76-6
M. Wt: 301.298
InChI Key: JJHMHLVFWHXKEK-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.30 g/mol (calculated from ). The compound features a benzaldehyde core substituted with a methoxy group at the 4-position and a (3-methyl-4-nitrophenoxy)methyl group at the 3-position. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its reactivity and physicochemical properties.

Its primary application lies in serving as a precursor for Schiff base ligands in coordination chemistry, as seen in structurally related nitro- and methoxy-substituted benzaldehydes ().

Properties

IUPAC Name

4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-7-14(4-5-15(11)17(19)20)22-10-13-8-12(9-18)3-6-16(13)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHMHLVFWHXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-4-Nitrophenol

The preparation begins with the nitration of m-cresol (3-methylphenol). Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the para position relative to the methyl group, yielding 3-methyl-4-nitrophenol. The nitration’s regioselectivity arises from the methyl group’s electron-donating effect, which directs electrophilic attack to the ortho and para positions. However, steric hindrance at the ortho site favors para substitution.

Reaction Conditions

  • Nitrating Agent : 65% HNO₃ (1.2 equiv)
  • Solvent : H₂SO₄ (excess as solvent)
  • Temperature : 0–5°C (ice bath)
  • Yield : 82–85%

Chloromethylation of 3-Methyl-4-Nitrophenol

The phenol is converted to its chloromethyl ether derivative via reaction with chloromethyl methyl ether (MOMCl) in the presence of potassium carbonate (K₂CO₃). This step introduces a reactive chloromethyl group, enabling subsequent nucleophilic substitution.

$$
\text{3-Methyl-4-nitrophenol + MOMCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methyl-4-nitrophenoxymethyl chloride}
$$

Optimized Parameters

  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Dimethylformamide (DMF), anhydrous
  • Time : 6–8 hours at 60°C
  • Yield : 78%

Alkylation of Isovanillin

Isovanillin (4-methoxy-3-hydroxybenzaldehyde) undergoes alkylation with 3-methyl-4-nitrophenoxymethyl chloride under basic conditions. Deprotonation of the phenolic hydroxyl group by K₂CO₃ facilitates nucleophilic attack on the chloromethyl carbon, forming the desired ether linkage.

$$
\text{Isovanillin + 3-Methyl-4-nitrophenoxymethyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$

Key Conditions

  • Solvent : Anhydrous acetone
  • Temperature : Reflux (56°C)
  • Reaction Time : 12 hours
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Yield : 76%

One-Pot Catalytic Alkylation

Mechanistic Overview

Inspired by triflate-catalyzed methodologies, this approach condenses the chloromethylation and alkylation steps into a single pot. Methyl triflate (MeOTf) acts as both a Lewis acid catalyst and methylating agent, enhancing the electrophilicity of the chloromethyl intermediate.

Reaction Protocol

A mixture of isovanillin (0.5 mmol), 3-methyl-4-nitrophenol (0.6 mmol), and MeOTf (20 mol%) in nitromethane (0.3 M) is stirred at 60°C for 12 hours. The nitro group’s electron-withdrawing nature accelerates the electrophilic substitution, while nitromethane stabilizes charged intermediates.

Performance Metrics

  • Catalyst : MeOTf (20 mol%)
  • Solvent : Nitromethane
  • Temperature : 60°C
  • Yield : 70–72%

Advantages and Limitations

This method reduces purification steps but requires precise stoichiometry to avoid overalkylation. Competing side reactions, such as aldehyde oxidation, necessitate inert atmospheres in scaled-up protocols.

Alternative Synthetic Approaches

Reductive Amination Pathways

Though unexplored in literature, reductive amination between 4-methoxy-3-aminomethylbenzaldehyde and 3-methyl-4-nitrophenol could proceed under hydrogenation conditions. Challenges include nitro group reduction and amine stability.

Comparative Analysis of Methods

Parameter Williamson Synthesis One-Pot Alkylation Palladium Catalysis
Yield 76% 72% N/A (Theoretical)
Reaction Time 18 hours (total) 12 hours >24 hours (estimated)
Purification Steps 2 (column chromatography) 1 (column chromatography) 2–3
Cost Moderate Low High
Scalability High Moderate Low

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation: 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid

    Reduction: 4-Methoxy-3-[(3-methyl-4-aminophenoxy)methyl]benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde 4-OCH₃, 3-(3-methyl-4-NO₂-phenoxymethyl) C₁₆H₁₅NO₅ 301.30 Combines nitro and methoxy groups; steric effects from 3-methyl
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde 4-OCH₃, 3-(4-NO₂-benzyloxy) C₁₅H₁₃NO₅ 287.27 Lacks methyl group on phenoxy; positional isomer of nitro group
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 3-OCH₃, 4-(4-NO₂-benzyloxy) C₁₅H₁₃NO₅ 287.27 Swapped methoxy/nitrobenzyloxy positions; altered electronic effects
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde 4-OCH₃, 3-(4-NO₂-phenoxymethyl) C₁₅H₁₃NO₅ 287.27 Lacks 3-methyl group; simpler structure
4-Methyl-3-nitrobenzaldehyde 4-CH₃, 3-NO₂ C₈H₇NO₃ 165.15 Simpler structure; lacks methoxy and phenoxymethyl groups

Key Observations :

  • Electronic Effects : The nitro group enhances electrophilicity at the aldehyde, while the methoxy group donates electrons, creating a polarized structure. This contrasts with 4-Methyl-3-nitrobenzaldehyde, where the absence of methoxy simplifies electronic interactions .
  • Positional Isomerism : Swapping methoxy and nitrobenzyloxy positions (e.g., 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde) alters hydrogen bonding and molecular symmetry, impacting melting points and solubility .

Physicochemical Properties

Table 2: Physicochemical Data for Select Compounds

Compound Name Melting Point (°C) Purity Notable Properties Reference
Chalcone derivative (from 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde) 120–122 >95% Yellow crystalline solid; synthesized via Claisen-Schmidt
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde N/A 95% High purity; used in coordination chemistry
3,4,5-Trimethoxybenzaldehyde N/A N/A Elicits insect antennal responses; bioactive

Notes:

    Biological Activity

    4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a nitrophenoxy group, and an aldehyde functional group. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

    • Molecular Formula : C17H17N2O4
    • Molecular Weight : 313.33 g/mol
    • Structural Features : The compound features a benzaldehyde moiety known for its aromatic properties, which enhances its reactivity in various biological systems .

    Anti-Cancer Properties

    Recent studies highlight the anti-cancer potential of this compound. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation.

    • Mechanism : The compound is believed to modulate signal transduction pathways, affecting cellular responses that can lead to apoptosis in cancer cells. For instance, flow cytometry studies have shown that it can accelerate apoptosis in MCF cell lines .
    • In Vivo Studies : In animal models, administration of this compound resulted in suppressed tumor growth, indicating its potential as an effective anti-cancer agent .

    Enzyme Inhibition

    The compound has also been investigated for its ability to inhibit various enzymes involved in metabolic processes:

    • Target Enzymes : It has been shown to bind to specific enzymes, potentially altering their activity and leading to significant effects on cellular signaling pathways. This interaction makes it a candidate for further exploration in drug development .

    Case Studies and Experimental Data

    StudyFindingsMethodology
    Morais et al. (2023)Demonstrated anti-cancer activity with IC50 values indicating significant cytotoxicity against various cancer cell lines.Flow cytometry and in vivo tumor suppression assays.
    Elancheran et al. (2013)Investigated the inhibitory effects on androgen receptor functions with notable IC50 values against prostate cancer cell lines.In vitro assays on PC-3 and LNCaP cell lines.

    Applications in Medicinal Chemistry

    The unique structure of this compound makes it valuable for various applications:

    • Medicinal Chemistry : Explored as a potential anti-cancer agent.
    • Industrial Chemistry : Serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
    • Biological Research : Valuable for enzyme inhibition studies and receptor binding analyses .

    Q & A

    Basic: What are the common synthetic routes for 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde?

    Methodological Answer:
    The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A general approach involves:

    Core Benzaldehyde Functionalization : Reacting 3-methyl-4-nitrophenol with a chloromethyl-substituted benzaldehyde precursor under alkaline conditions to form the phenoxymethyl linkage.

    Methoxy Group Introduction : Methoxylation using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

    Purification : Column chromatography or recrystallization to isolate the product.
    Key considerations include controlling reaction temperature (60–80°C) and solvent selection (e.g., DMF or ethanol) to optimize yield .

    Basic: How is the compound characterized post-synthesis?

    Methodological Answer:
    Characterization involves multi-spectral analysis:

    Technique Key Peaks/Data Functional Group Confirmation
    ¹H NMR δ 10.72 (s, aldehyde), 5.11 (s, –OCH₂–), 3.84 (s, –OCH₃) Aldehyde proton, methoxymethyl bridge
    FTIR 1700–1720 cm⁻¹ (C=O stretch), 1250–1270 cm⁻¹ (C–O–C) Aldehyde and ether linkages
    HRMS Exact mass matching calculated [M+H]⁺ (e.g., 334.1556) Molecular formula validation
    X-ray crystallography (e.g., Acta Crystallographica reports) can confirm 3D structure and substituent geometry .

    Advanced: How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results?

    Methodological Answer:
    Contradictions often arise from:

    • Solvent Effects : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting from residual protons .
    • Dynamic Processes : Variable-temperature NMR to identify conformational exchange (e.g., hindered rotation in the phenoxymethyl group).
    • Impurity Analysis : Compare with literature spectra (e.g., NIST Chemistry WebBook) and validate via 2D NMR (COSY, HSQC) .
      Documentation of solvent, temperature, and instrument calibration (e.g., Bruker Avance 500 MHz) is critical for reproducibility .

    Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

    Methodological Answer:
    Yield optimization requires:

    Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance substitution efficiency .

    Reaction Monitoring : TLC (silica/alumina plates, dichloromethane mobile phase) to track intermediate formation .

    Temperature Control : Reflux in ethanol (78°C) for condensation steps; lower temperatures (40–50°C) for sensitive nitro-group retention .

    Workup Adjustments : Vacuum filtration and solvent evaporation under reduced pressure to minimize product loss .

    Basic: What safety precautions are necessary when handling this compound?

    Methodological Answer:

    • Nitro Group Hazards : Avoid friction/heat (risk of explosion); store in cool, dry conditions .
    • PPE : Nitrile gloves, lab coat, and eye protection. Use fume hoods to prevent inhalation of aldehyde vapors .
    • First Aid : For skin contact, wash with soap/water; consult a physician if ingested .

    Advanced: How does the nitro group influence the compound’s biological activity in pharmacological studies?

    Methodological Answer:
    The nitro group (–NO₂) acts as:

    Electron-Withdrawing Group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites) .

    Redox Activity : Potential prodrug activation via nitroreductases in hypoxic environments (e.g., cancer cells) .

    Structure-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. nitro substitutions) in enzyme inhibition assays (e.g., acetylcholinesterase) to quantify contributions to potency .

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